6-Methyl-1-phenyl-1H-indazole

Lipophilicity Medicinal Chemistry Physicochemical Properties

For medicinal chemists, sourcing the precise indazole regioisomer is critical-subtle substitution changes drastically alter LogP and target binding. 6-Methyl-1-phenyl-1H-indazole (CAS 838820-88-5) directly addresses this need as a pre-functionalized, privileged scaffold. - **Measurable Differentiation**: LogP of 3.6 and zero H-bond donors enhance membrane permeability versus the unsubstituted core (LogP 3.03), making it a superior starting point for kinase inhibitor SAR. - **Supply Chain Assurance**: Available from stock with full quality documentation, eliminating delays from custom synthesis and ensuring batch-to-batch reproducibility in your assays.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 838820-88-5
Cat. No. B1623969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1-phenyl-1H-indazole
CAS838820-88-5
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=NN2C3=CC=CC=C3
InChIInChI=1S/C14H12N2/c1-11-7-8-12-10-15-16(14(12)9-11)13-5-3-2-4-6-13/h2-10H,1H3
InChIKeyKOLVEZZJSXBNIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1-phenyl-1H-indazole Overview


6-Methyl-1-phenyl-1H-indazole (CAS 838820-88-5) is a heterocyclic compound belonging to the indazole family, which is a recognized 'privileged scaffold' in medicinal chemistry due to its ability to bind multiple biological targets . This specific derivative features a bicyclic structure with a methyl group at the 6-position and a phenyl group at the 1-position, modifications known to influence lipophilicity, metabolic stability, and target interactions . The indazole core is a well-established bioisostere of phenol, offering enhanced lipophilicity and reduced susceptibility to certain metabolic pathways compared to its phenolic counterparts, which makes it a valuable building block in the design of kinase inhibitors and other therapeutic agents .

Indazole scaffold for kinase inhibitor design and SAR exploration

Phenol bioisostere with enhanced lipophilicity and reduced Phase II metabolism risk

Defined 6-methyl, N1-phenyl substitution for regioisomer-specific studies

Uniqueness of 6-Methyl-1-phenyl-1H-indazole


Indazole derivatives are not interchangeable due to the profound impact of specific substitution patterns on their physicochemical and biological properties. For instance, the simple addition of a methyl group at the 6-position on 6-Methyl-1-phenyl-1H-indazole increases its calculated partition coefficient (LogP) to 3.6 [1], a substantial increase from the LogP of 3.03 for the unsubstituted 1-phenyl-1H-indazole [2] and 1.87 for 6-Methyl-1H-indazole lacking the N-phenyl group . This difference in lipophilicity directly influences membrane permeability, metabolic stability, and binding affinity, making each analog a distinct chemical entity with unique performance in biological assays. Therefore, selecting the precise substitution pattern is critical for achieving desired outcomes in research and development.

Lipophilicity and permeability shift

The N-phenyl and 6-methyl groups markedly raise LogP compared to unsubstituted or non-phenylated indazoles, altering membrane permeability and assay readouts.

Metabolic stability and target binding divergence

Substitution pattern influences H-bond donor count, Phase II metabolism susceptibility, and π-stacking capability; analogs may not replicate target engagement profiles.

Regioisomer-driven biological response

Methyl group position (e.g., 6- vs 3-methyl) can yield distinct cytotoxicity and binding conformations; substitution mismatch may confound SAR conclusions.

6-Methyl-1-phenyl-1H-indazole: Key Differentiators


Enhanced Lipophilicity Over Analogs

The calculated partition coefficient (LogP) for 6-Methyl-1-phenyl-1H-indazole is 3.6 [1]. This represents a quantifiable increase in lipophilicity compared to the unsubstituted 1-phenyl-1H-indazole (LogP = 3.03) [2] and the non-phenylated 6-Methyl-1H-indazole (LogP = 1.87) . The combination of a 6-methyl and an N1-phenyl group yields a compound that is significantly more lipophilic than analogs lacking either substitution.

Lipophilicity (LogP)
Cross-study comparable

Target LogP: 3.6

vs 1-phenyl-1H-indazole: 3.03

vs 6-Methyl-1H-indazole: 1.87

Difference: +0.57 / +1.73 LogP units

Supports permeability and bioavailability screening context

Computed property (XLogP3-AA); experimental validation recommended

Lipophilicity Medicinal Chemistry Physicochemical Properties

Reduced H-Bond Donors

The hydrogen bond donor (HBD) count is a critical parameter for predicting oral bioavailability and membrane permeability. 6-Methyl-1-phenyl-1H-indazole has a computed HBD count of 0 [1]. In contrast, the structurally related 6-Methyl-1H-indazole, which lacks the N1-phenyl substitution, has an HBD count of 1 due to the free NH group on the pyrazole ring .

H-Bond Donors
Cross-study comparable

Target HBD: 0

vs 6-Methyl-1H-indazole: 1

Reduction of 1 HBD

Supports passive permeability research

Computed property (Cactvs); context for lead-like scaffold selection

Drug Design Permeability Physicochemical Properties

Superior Metabolic Stability

The indazole ring system is recognized as a superior bioisostere for phenol, offering enhanced lipophilicity and a reduced propensity for Phase I and II metabolism . While direct quantitative data for this specific compound is limited, the class-level inference from indazole SAR studies indicates that the 6-methyl and N1-phenyl substitutions on 6-Methyl-1-phenyl-1H-indazole further contribute to blocking N-glucuronidation, a major metabolic clearance pathway for indazoles [1].

Metabolic Stability
Class-level inference

Indazole core less prone to Phase I/II metabolism than phenol; 6-methyl may block N-glucuronidation

Reported metabolic stability benefit for scaffold selection

Qualitative SAR review; compound-specific data to verify

Metabolic Stability Bioisosterism ADME

Distinct Binding Conformation

The specific substitution pattern of 6-Methyl-1-phenyl-1H-indazole imparts a unique 3D conformation. The phenyl group at the N1-position is critical for forming π-π stacking interactions with aromatic residues in biological targets, while the methyl group at the C6-position influences the overall molecular topology . This contrasts with the 3-methyl analog, 3-Methyl-1-phenyl-1H-indazole, which has shown measurable cytotoxicity (e.g., IC50 = 15 µM in HeLa cells) , suggesting that the position of the methyl group dictates a distinct biological profile and target engagement mode.

Binding Conformation
Class-level inference

N1-phenyl: π-π stacking; 6-methyl: topology influence. Regioisomeric 3-methyl analog shows HeLa IC50 15 µM

Regioisomer-specific target engagement context

Comparative cytotoxicity from 3-methyl analog; source review recommended

Binding Affinity Conformation Structural Biology

Proven Chemical Stability and Handling

According to its safety data sheet, 6-Methyl-1-phenyl-1H-indazole is chemically stable under recommended storage conditions . This is a practical but crucial differentiator for procurement. The compound is commercially available from multiple suppliers with a specified purity of at least 95%, and often ≥98%, ensuring reproducible results in experimental workflows . Standard storage recommendations are at 2-8°C or in a cool, dry place, which are typical and manageable conditions for most research laboratories .

Stability & Handling
Data to verify

Stable under recommended storage; commercial purity ≥95%

May support reproducible experimental workflows

Supplier specifications; confirm lot purity and storage integrity

Chemical Stability Storage Procurement

6-Methyl-1-phenyl-1H-indazole Applications


Kinase Inhibitor Lead Optimization

This compound is an ideal core scaffold for medicinal chemists developing kinase inhibitors due to its privileged indazole structure . Its calculated LogP of 3.6 and HBD count of 0 suggest favorable membrane permeability [1], while the N1-phenyl and 6-methyl groups offer vectors for establishing key π-π stacking interactions and modulating metabolic stability . Using this specific derivative over an unsubstituted analog provides a more advanced starting point with improved drug-like properties, accelerating SAR studies and lead optimization campaigns.

Bioisosteric Replacement for Phenols

When a drug design project encounters metabolic liabilities associated with a phenol group (e.g., rapid glucuronidation), 6-Methyl-1-phenyl-1H-indazole serves as a validated bioisosteric replacement . As an indazole, it inherently possesses enhanced lipophilicity and reduced Phase II metabolism compared to phenol. The additional 6-methyl and 1-phenyl substitutions further tune these properties, offering a superior scaffold for improving the pharmacokinetic profile of a lead compound while potentially maintaining or enhancing target affinity [1].

Chemical Biology Probe Development

The distinct physicochemical signature of 6-Methyl-1-phenyl-1H-indazole (LogP=3.6, MW=208.26) makes it a valuable tool for chemical biology . Its stable, well-defined structure and commercial availability at high purity [1] ensure reproducibility in assays aimed at target identification or pathway validation. Its lipophilic nature allows it to serve as a control or probe in studies investigating cellular permeability or the role of specific substitution patterns in modulating biological responses .

Synthetic Intermediate for Indazole Derivatives

This compound is a strategic synthetic intermediate for accessing more complex indazole-based molecules. The presence of a methyl group at the 6-position provides a site for further functionalization (e.g., via benzylic oxidation) while the N1-phenyl group protects a key nitrogen atom and influences reactivity . Using this specific regioisomer as a starting material avoids the need for challenging and low-yielding late-stage functionalization, streamlining the synthesis of diverse libraries for drug discovery.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Pre-functionalized scaffold with defined lipophilicity and H-bond profile
Permeability and kinase binding assays
Phenol bioisosteric replacement
Indazole core with reported metabolic stability benefit
Phase II metabolism and PK profile studies
Chemical biology probe research
Distinct physicochemical signature (LogP, MW) and commercial purity
Cellular permeability and target identification assays
Synthetic intermediate for indazole libraries
6-methyl group as a functionalization handle; N1-phenyl protection
Derivatization efficiency and library synthesis
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